Lanepitant

Descripción general

Descripción

Lanepitant es un compuesto químico desarrollado por Eli Lilly and Company. Actúa como un antagonista selectivo del receptor de neuroquinina 1. Este compuesto fue inicialmente investigado por su potencial como fármaco analgésico, particularmente para afecciones como la migraña, la artritis y la neuropatía diabética . A pesar de los resultados prometedores en estudios con animales, los ensayos clínicos en humanos no mostraron una eficacia suficiente para apoyar un desarrollo adicional para estas indicaciones .

Métodos De Preparación

La síntesis de Lanepitant involucra varios pasos, comenzando con la preparación de intermedios clave. La ruta sintética típicamente incluye los siguientes pasos:

Formación del intermedio de indol: Esto involucra la reacción de indol con reactivos apropiados para introducir grupos funcionales necesarios para reacciones posteriores.

Acilación y formación de amida: El intermedio de indol se somete a acilación seguida de formación de amida para introducir el grupo acetamido.

Formación del anillo de piperidina: El paso final involucra la formación de la estructura bipiperidina a través de reacciones de ciclación.

Los métodos de producción industrial para this compound implicarían la optimización de estas rutas sintéticas para garantizar un alto rendimiento y pureza, a menudo utilizando procesos automatizados y escalables.

Análisis De Reacciones Químicas

Lanepitant se somete a varias reacciones químicas, que incluyen:

Oxidación: this compound puede oxidarse en condiciones específicas para formar derivados oxidados.

Reducción: Las reacciones de reducción se pueden utilizar para modificar los grupos funcionales presentes en this compound.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de aluminio y litio, y varios nucleófilos para reacciones de sustitución. Los productos principales formados dependen de las condiciones específicas de la reacción y los reactivos utilizados.

Aplicaciones Científicas De Investigación

Pain Management

Mechanism of Action

Lanepitant functions by selectively blocking the binding of substance P to the neurokinin-1 receptor. This action is significant because substance P is implicated in neurogenic inflammation and pain pathways.

Clinical Studies

- A study involving 214 patients with osteoarthritis pain assessed the efficacy of this compound compared to naproxen and placebo. The results indicated that this compound did not significantly reduce pain compared to naproxen, suggesting limited effectiveness in osteoarthritis management due to potential inadequate penetration of the blood-brain barrier or insufficient impact on central pain perception .

- In another study, this compound was evaluated for its analgesic effects in chronic pain models. Although it demonstrated some potential in reducing pain hypersensitivity in experimental settings, its clinical translation remains uncertain due to mixed results regarding efficacy .

Migraine Prevention

Research Findings

this compound has been studied for its potential role in migraine prevention due to its ability to inhibit neurogenic dural inflammation. A double-blind study assessed its effectiveness over a 12-week period:

- Patients receiving 200 mg of this compound showed a response rate of 41% for migraine reduction, which was not statistically significantly different from the placebo group (22%) . This suggests that while this compound may have some activity against migraines, it is not sufficiently effective as a standalone treatment.

Ocular Applications

Corneal Neovascularization

Recent studies have highlighted this compound's safety and efficacy in treating corneal neovascularization (CNV), a condition characterized by abnormal blood vessel growth in the cornea:

- In animal models, topical administration of this compound was found to be non-toxic and effective in reducing both hemangiogenesis and lymphangiogenesis within four days post-treatment . Subconjunctival injections further demonstrated significant reductions in leukocyte infiltration and substance P levels over time.

- The results indicate that this compound may serve as an adjunctive therapy for CNV, providing a new avenue for managing this condition effectively without adverse effects on ocular health .

Summary Table of this compound Applications

Mecanismo De Acción

Lanepitant ejerce sus efectos antagonizando selectivamente el receptor de neuroquinina 1. Este receptor está involucrado en la transmisión de señales de dolor y otros procesos fisiológicos. Al bloquear la unión de la sustancia P al receptor de neuroquinina 1, this compound puede inhibir la inflamación neurogénica y la transmisión del dolor . Los objetivos moleculares y las vías involucradas incluyen los sistemas nervioso central y periférico, donde los receptores de neuroquinina 1 se expresan predominantemente .

Comparación Con Compuestos Similares

Lanepitant se compara con otros antagonistas del receptor de neuroquinina 1, como:

Aprepitant: Se utiliza principalmente para prevenir las náuseas y los vómitos inducidos por la quimioterapia.

Casopitant: Investigado por su potencial en el tratamiento de diversas afecciones, incluida la depresión y la ansiedad.

Netupitant: Se utiliza en combinación con otros fármacos para prevenir las náuseas y los vómitos.

Rolapitant: Conocido por su larga vida media y se utiliza para prevenir las náuseas y los vómitos.

La singularidad de this compound radica en su estructura química específica y su enfoque inicial de desarrollo en el manejo del dolor, lo que lo diferencia de otros antagonistas del receptor de neuroquinina 1 utilizados principalmente para fines antieméticos .

Actividad Biológica

Lanepitant is a non-peptide antagonist of the neurokinin-1 (NK1) receptor, primarily known for its role in modulating pain and inflammation. This compound has garnered attention for its potential therapeutic applications in various medical conditions, including osteoarthritis, migraines, and ocular surface diseases. This article delves into the biological activity of this compound, highlighting key research findings, case studies, and comparative data.

This compound functions by selectively blocking substance P (SP) from binding to the NK1 receptor. Substance P is a neuropeptide involved in pain transmission and neurogenic inflammation. By inhibiting this interaction, this compound aims to alleviate pain and reduce inflammatory responses associated with various conditions.

1. Osteoarthritis Pain Management

A significant study investigated the efficacy of this compound in managing osteoarthritis pain. This randomized double-blind trial included 214 outpatients who received varying doses of this compound or naproxen over three weeks. The results indicated that:

- Efficacy : There was no statistically significant difference in pain relief between this compound and placebo. Naproxen showed superior efficacy compared to both this compound and placebo after one week (P < .05) .

- Safety : Adverse effects included diarrhea with this compound and gastric discomfort with naproxen, but overall safety profiles were comparable across treatments .

2. Migraine Prevention

Another study assessed the role of this compound in migraine prevention through a 12-week trial involving 84 patients. Key findings included:

- Response Rate : Only 41% of patients treated with this compound experienced a 50% reduction in headache days, compared to 22% in the placebo group (P = 0.065) .

- : The study concluded that while well-tolerated, this compound did not demonstrate sufficient efficacy for migraine prevention .

3. Corneal Neovascularization

This compound's effectiveness was also evaluated in the context of corneal neovascularization (CNV). In a study involving mouse models, results showed:

- Topical Application : this compound was non-toxic to the ocular surface and effectively reduced hemangiogenesis and lymphangiogenesis when administered topically .

- Subconjunctival Administration : This method significantly decreased leukocyte infiltration and SP levels after ten days .

Comparative Data Table

The following table summarizes the outcomes from various studies on this compound:

| Study Focus | Population Size | Treatment Duration | Key Findings | Efficacy Result |

|---|---|---|---|---|

| Osteoarthritis Pain | 214 | 3 weeks | No significant pain relief compared to placebo | Ineffective |

| Migraine Prevention | 84 | 12 weeks | 41% response rate vs. 22% placebo | Not significant |

| Corneal Neovascularization | Mouse models | Variable | Effective in reducing CNV and leukocyte infiltration | Effective |

Case Studies

A review of multiple case studies highlighted varying outcomes based on the application of this compound across different conditions:

- Osteoarthritis : Case studies reinforced findings from larger trials indicating limited effectiveness in pain management .

- Migraine : Some reports suggested individual variability in response rates, necessitating further exploration into patient-specific factors .

- Ocular Applications : Successful outcomes in reducing ocular surface pain and inflammation were noted, suggesting potential for clinical use in ophthalmology .

Propiedades

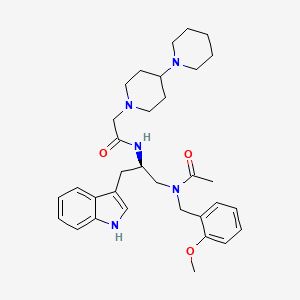

IUPAC Name |

N-[(2R)-1-[acetyl-[(2-methoxyphenyl)methyl]amino]-3-(1H-indol-3-yl)propan-2-yl]-2-(4-piperidin-1-ylpiperidin-1-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H45N5O3/c1-25(39)38(22-26-10-4-7-13-32(26)41-2)23-28(20-27-21-34-31-12-6-5-11-30(27)31)35-33(40)24-36-18-14-29(15-19-36)37-16-8-3-9-17-37/h4-7,10-13,21,28-29,34H,3,8-9,14-20,22-24H2,1-2H3,(H,35,40)/t28-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVXJAPZTZWLRBP-MUUNZHRXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(CC1=CC=CC=C1OC)CC(CC2=CNC3=CC=CC=C32)NC(=O)CN4CCC(CC4)N5CCCCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N(CC1=CC=CC=C1OC)C[C@@H](CC2=CNC3=CC=CC=C32)NC(=O)CN4CCC(CC4)N5CCCCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H45N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80168879 | |

| Record name | Lanepitant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80168879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

559.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170566-84-4 | |

| Record name | Lanepitant | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=170566-84-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lanepitant [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170566844 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lanepitant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80168879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LANEPITANT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17G8FN2E1F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.